molecular formula C19H20ClNO B2409049 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride CAS No. 1052516-41-2

1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride

Cat. No. B2409049
CAS RN: 1052516-41-2
M. Wt: 313.83
InChI Key: PDRSISMVRLDHMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The precursor compound, “(2-(Benzyloxy)naphthalen-1-yl)methanol”, is commercially available . The transformation of this precursor into the final product involves the introduction of the N-methylmethanamine group .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The InChI code for the precursor compound is "1S/C18H16O2/c19-12-17-16-9-5-4-8-15 (16)10-11-18 (17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2" . The exact structure of the final compound would need to be determined experimentally.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The precursor compound, “(2-(Benzyloxy)naphthalen-1-yl)methanol”, can undergo a variety of reactions due to the presence of the benzyloxy and methanol functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. The precursor compound, “(2-(Benzyloxy)naphthalen-1-yl)methanol”, is a solid at room temperature and has a molecular weight of 264.32 g/mol .

Scientific Research Applications

Radioligand Synthesis and Evaluation

  • Matarrese et al. (2000) studied a compound similar to 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride, labeled with carbon-11 for positron emission tomography (PET) imaging. This research focused on assessing dopamine D4 receptors in vivo. However, the compound was metabolized quickly in plasma and cerebellum, suggesting limitations for its use in dopamine D4 receptor studies using PET (Matarrese et al., 2000).

Antidepressant Synthesis

  • Vukics et al. (2002) discussed an industrial synthesis method for sertraline hydrochloride, an antidepressant. Although not the exact compound , sertraline hydrochloride shares structural similarities, indicating potential applications in pharmaceutical synthesis (Vukics et al., 2002).

Inflammation and Anti-inflammatory Activity

  • Batt et al. (1990) explored compounds related to this compound for their potent inhibitory effects on 5-lipoxygenase, implying potential for developing topical anti-inflammatory treatments (Batt et al., 1990).

Cell Transport and Biological Activities

  • Gardner et al. (2004) synthesized several N(1)-arylalkylpolyamines, including compounds with structural similarities to the target compound. These studies focused on cell transport mechanisms and cytotoxicity, indicating potential biomedical applications, particularly in cancer research (Gardner et al., 2004).

Luminescent Lanthanide Complexes

  • Kim et al. (2006) conducted research on the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives, relevant to the synthesis and study of luminescent lanthanide complexes. This suggests possible applications in materials science, particularly in developing novel luminescent materials (Kim et al., 2006).

Metal Complex Synthesis and Biological Activity

  • Al-Hakimi et al. (2020) synthesized ligands and metal complexes, including those derived from naphthalene compounds. They investigated their antibacterial, antifungal, and antitumor activities, demonstrating potential applications in developing new therapeutic agents (Al-Hakimi et al., 2020).

Biologically Active Compound Synthesis

  • Kukovinets et al. (2006) described the use of naphthalene ozonolysis products as synthons for biologically active compounds, highlighting the versatility of naphthalene derivatives in synthesizing various bioactive molecules (Kukovinets et al., 2006).

Anticancer Evaluation

  • Salahuddin et al. (2014) synthesized benzimidazole derivatives linked with naphthalene, demonstrating their potential in anticancer evaluations. This suggests possible applications in the development of new anticancer drugs (Salahuddin et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. The precursor compound, “(2-(Benzyloxy)naphthalen-1-yl)methanol”, has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSISMVRLDHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1052516-41-2
Record name 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride
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